molecular formula C16H10ClFN2OS B2549221 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 313469-46-4

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No. B2549221
CAS RN: 313469-46-4
M. Wt: 332.78
InChI Key: ZXJMMWRIJMLNSV-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) for confirmation .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been studied. The chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” are not available, reactions of similar compounds have been reported. For instance, the reaction of carboxylic acid 1 with thionyl dichloride produced 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride 2 .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been found to have significant antimicrobial activity . It has been tested against bacterial and fungal strains, showing promising results . This makes it a potential candidate for the development of new antimicrobial agents, particularly against Gram-positive pathogens .

Antibiofilm Agents

This compound has been used in the development of antibiofilm agents . Biofilms are a major concern in medical and industrial fields as they are resistant to conventional antimicrobial treatments. The compound’s effectiveness against biofilms could lead to breakthroughs in treating biofilm-associated infections .

Antifungal Activity

The compound has demonstrated potent antifungal activity, particularly against Candida albicans and Candida glabrata . These fungi are common causes of fungal infections in humans, so the compound’s effectiveness against them could lead to new treatments for these infections .

Chemoselective N-Acylation Reagents

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been developed as a chemoselective N-acylation reagent . This means it can be used to selectively protect primary amines in the presence of secondary amines, and to acylate aliphatic amines in the presence of aryl amines . This selective acylation is useful in many chemical reactions, including those involved in drug synthesis .

Green Chemistry

The compound has been synthesized under solvent-free conditions, which is an important aspect of green chemistry . Green chemistry aims to reduce the environmental impact of chemical transformations, and the use of this compound aligns with that goal .

Drug Design

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been used in drug design . Its lipophilic character, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This makes it a promising candidate for the development of new drugs .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorophenyl phenyl ether, indicates that it is suspected of damaging fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on studying the pharmacological activities of newly synthesized derivatives of “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide”. This could help combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJMMWRIJMLNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

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